molecular formula C16H18N2O2S B11121482 N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]oxolane-2-carboxamide

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]oxolane-2-carboxamide

Cat. No.: B11121482
M. Wt: 302.4 g/mol
InChI Key: UYHVEPQQIBBQHY-UHFFFAOYSA-N
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Description

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]oxolane-2-carboxamide is a heterocyclic compound containing a thiazole ring and an oxolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]oxolane-2-carboxamide typically involves the reaction of 2,4-dimethylphenylamine with thiazole-2-carboxylic acid under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]oxolane-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]oxolane-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]oxolane-2-carboxamide stands out due to its unique combination of a thiazole ring and an oxolane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H18N2O2S

Molecular Weight

302.4 g/mol

IUPAC Name

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]oxolane-2-carboxamide

InChI

InChI=1S/C16H18N2O2S/c1-10-5-6-12(11(2)8-10)13-9-21-16(17-13)18-15(19)14-4-3-7-20-14/h5-6,8-9,14H,3-4,7H2,1-2H3,(H,17,18,19)

InChI Key

UYHVEPQQIBBQHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3CCCO3)C

Origin of Product

United States

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